molecular formula C10H10N4O4S6 B12519629 2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid CAS No. 820232-12-0

2,2'-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid

Cat. No.: B12519629
CAS No.: 820232-12-0
M. Wt: 442.6 g/mol
InChI Key: DDKNIIVVHPLICE-UHFFFAOYSA-N
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Description

2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid typically involves the reaction of appropriate thiadiazole precursors with disulfide-forming agents. One common method includes the cyclization of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction conditions often require the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the formation of the thiadiazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid can undergo various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.

    Substitution: The thiadiazole rings can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives .

Scientific Research Applications

2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-{Disulfanediylbis[(1,3,4-thiadiazole-5,2-diyl)sulfanediyl]}dipropanoic acid involves its interaction with molecular targets through its disulfide and thiadiazole moieties. The disulfide bonds can undergo redox reactions, which may modulate the activity of enzymes and proteins. The thiadiazole rings can interact with nucleophilic sites on biomolecules, potentially leading to the inhibition of microbial growth or the modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications .

Properties

CAS No.

820232-12-0

Molecular Formula

C10H10N4O4S6

Molecular Weight

442.6 g/mol

IUPAC Name

2-[[5-[[5-(1-carboxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]disulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C10H10N4O4S6/c1-3(5(15)16)19-7-11-13-9(21-7)23-24-10-14-12-8(22-10)20-4(2)6(17)18/h3-4H,1-2H3,(H,15,16)(H,17,18)

InChI Key

DDKNIIVVHPLICE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=NN=C(S1)SSC2=NN=C(S2)SC(C)C(=O)O

Origin of Product

United States

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